2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a boronate ester group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
While direct biological applications of this compound are limited, its derivatives and the products of its reactions are often explored for biological activity. For example, biaryl compounds synthesized using this boronate ester can exhibit various pharmacological properties.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the production of complex organic molecules.
Mechanism of Action
Target of Action
Similar compounds are known to be involved in borylation reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. This process often involves the use of a transition metal catalyst .
Biochemical Pathways
It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in various chemical synthesis processes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in borylation reactions . The compound can facilitate the introduction of a boron atom into an organic molecule, leading to the formation of organoboron compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. The dioxaborolane group in the compound acts as a boron source, enabling the formation of carbon-boron bonds in the presence of palladium or copper catalysts . These interactions are crucial for the synthesis of complex organic molecules and have implications in drug development and material science.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cellular context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, the compound’s ability to form stable complexes with biomolecules can impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where the compound can act as a competitive inhibitor or a cofactor. Additionally, the compound’s interaction with DNA and RNA can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to enhance certain biochemical pathways and improve metabolic functions . At higher doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are likely due to the compound’s interaction with critical biomolecules and disruption of cellular homeostasis. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from beneficial to harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to boron metabolism and organic synthesis. The compound interacts with enzymes such as boron transferases and hydrolases, facilitating the incorporation of boron into organic molecules . These interactions can influence metabolic flux and alter the levels of key metabolites. Additionally, the compound’s role in borylation reactions makes it a valuable tool for studying metabolic pathways involving boron-containing compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by boron transporters, which facilitate its uptake and accumulation in target cells . Once inside the cell, the compound can bind to intracellular proteins and nucleic acids, influencing its localization and activity. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides and transport proteins . These localization patterns are crucial for the compound’s activity, as they determine its access to specific biomolecules and its ability to modulate cellular functions. Post-translational modifications, such as phosphorylation and ubiquitination, can further influence the compound’s localization and stability within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2,6-dimethylpyridine. One common method is the iridium-catalyzed C-H borylation, where 2,6-dimethylpyridine reacts with bis(pinacolato)diboron in the presence of an iridium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow processes and the use of more robust catalysts can enhance the efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronate ester to other functional groups, although this is less common.
Substitution: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: 2,6-Dimethyl-3-pyridineboronic acid.
Substitution: Various biaryl or vinyl derivatives depending on the halide used in the cross-coupling reaction.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3-boronic acid pyridine: Similar structure but with a boronic acid group instead of a boronate ester.
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A benzene ring instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine imparts unique electronic properties that can influence the reactivity and selectivity of the compound in cross-coupling reactions. This makes it particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.
By understanding the detailed properties and applications of this compound, researchers and chemists can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-8-11(10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNRJKSLVTZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621106 | |
Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693774-10-6 | |
Record name | 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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